

# Texas Red-X Maleimide for Thiol Labeling: Application Notes and Protocols

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## Compound of Interest

Compound Name: *texas red-X*

Cat. No.: *B8249836*

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## Introduction

**Texas Red-X** maleimide is a thiol-reactive fluorescent dye widely used for the site-specific labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[1][2] This derivative of sulforhodamine 101 is characterized by its bright red fluorescence, high quantum yield, and the inclusion of a seven-atom aminohexanoyl spacer ("X").[3] This spacer enhances the solubility of the dye and reduces the likelihood of precipitation during conjugation, making it an excellent choice for labeling proteins and other macromolecules.[4][5] The maleimide functional group reacts with thiols via a Michael addition reaction, forming a stable covalent thioether bond under mild pH conditions.[6][7] This high selectivity for thiols, particularly between pH 6.5 and 7.5, allows for precise labeling with minimal cross-reactivity to other functional groups like amines.[8][9]

## Physicochemical and Spectral Properties

Proper characterization of the fluorescent label is crucial for quantitative applications. The key properties of **Texas Red-X** maleimide are summarized in the table below.

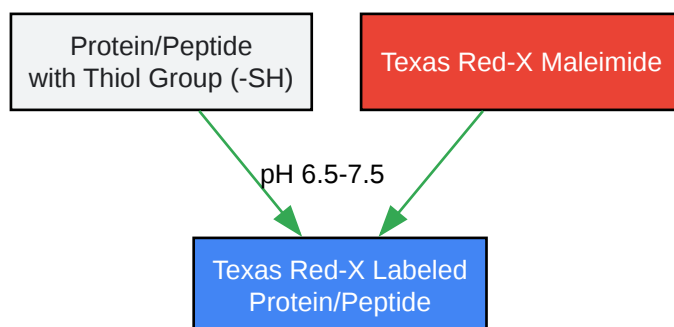
Property	Value	Reference
Molecular Weight	728.83 g/mol	[8]
Excitation Maximum ( $\lambda_{ex}$ )	586 - 595 nm	[2][7]
Emission Maximum ( $\lambda_{em}$ )	601 - 615 nm	[2][7]
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{ex}$	116,000 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Correction Factor (at 280 nm)	0.36	[10]
Recommended Solvent	Anhydrous DMSO or DMF	[11]
Storage Conditions	$\leq -15^{\circ}\text{C}$ , protected from light and moisture	[8]

## Reaction Mechanism and Workflow

The labeling of a thiol-containing molecule with **Texas Red-X** maleimide proceeds through a well-defined chemical reaction and experimental workflow.

### Signaling Pathway: Thiol-Maleimide Reaction

The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[7] This results in the formation of a stable thioether bond.

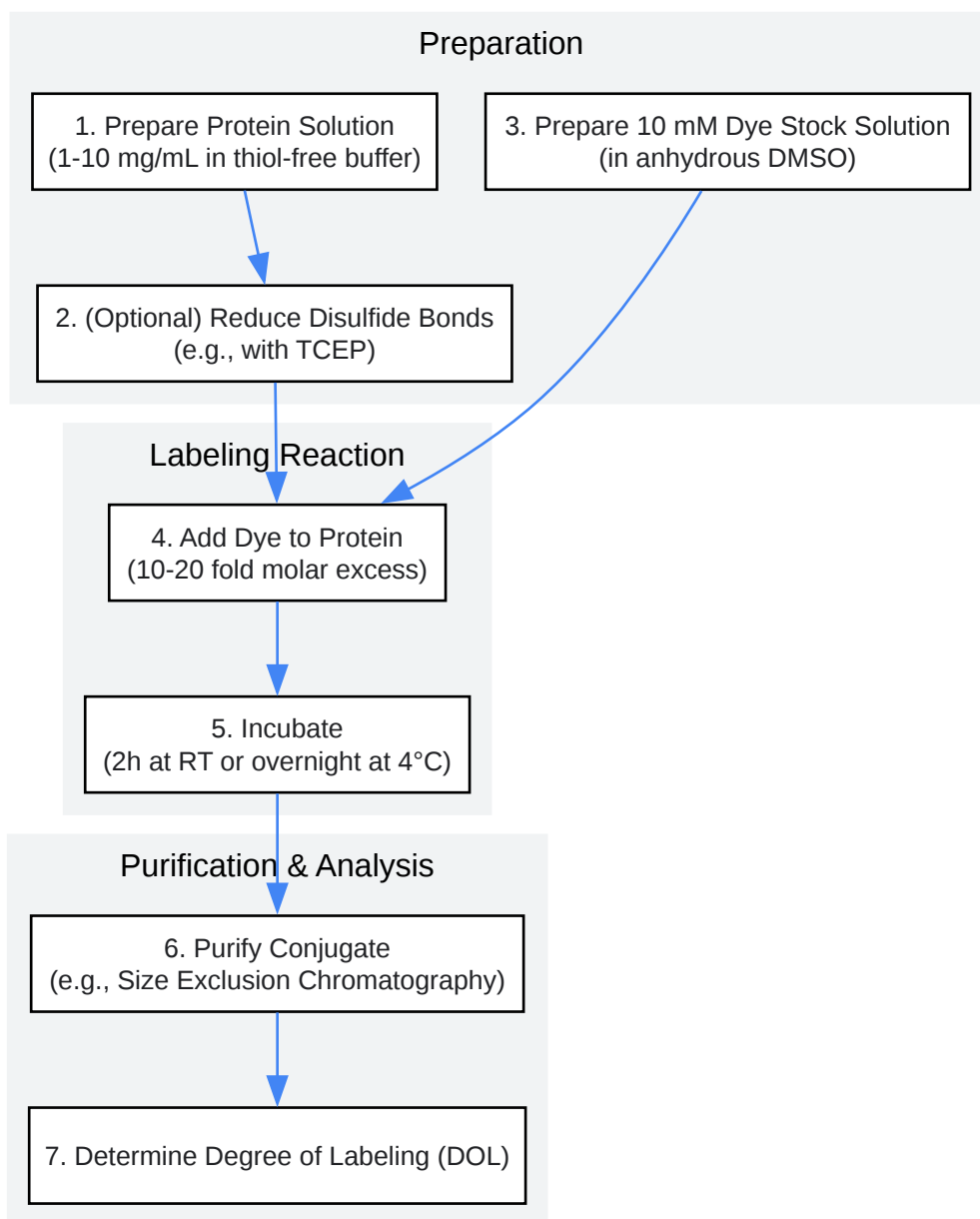


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**Figure 1.** Reaction of **Texas Red-X** maleimide with a thiol group.

## Experimental Workflow

A typical experimental workflow for labeling proteins with **Texas Red-X** maleimide involves several key steps, from protein preparation to the final analysis of the labeled conjugate.



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**Figure 2.** General workflow for protein labeling with **Texas Red-X** maleimide.

## Experimental Protocols

## Protocol 1: Preparation of Reagents

- **Labeling Buffer:** Prepare a suitable buffer such as 1x Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES at a pH of 7.0-7.5.[\[11\]](#)[\[12\]](#) It is critical that the buffer is free of any thiol-containing compounds.[\[12\]](#) For optimal results, degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[\[11\]](#)
- **Protein Solution:** Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[\[12\]](#)[\[13\]](#) The optimal protein concentration for efficient labeling is typically around 2 mg/mL.[\[9\]](#)
- **Reducing Agent (Optional):** If the protein contains disulfide bonds that need to be reduced to generate free thiols, prepare a fresh solution of a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and does not need to be removed prior to the labeling reaction.[\[6\]](#) Prepare a 10-100-fold molar excess of TCEP to the protein.[\[12\]](#)
- **Texas Red-X Maleimide Stock Solution:** Allow the vial of **Texas Red-X** maleimide to warm to room temperature before opening. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[\[11\]](#)[\[13\]](#) Vortex briefly to ensure the dye is fully dissolved.[\[11\]](#) This stock solution should be prepared fresh before use.[\[6\]](#)

## Protocol 2: Protein Labeling

- **(Optional) Reduction of Disulfide Bonds:** If necessary, add the TCEP solution to the protein solution and incubate for 20-30 minutes at room temperature.[\[6\]](#)[\[13\]](#)
- **Labeling Reaction:** While gently stirring or vortexing the protein solution, add the 10 mM **Texas Red-X** maleimide stock solution.[\[14\]](#) A typical starting point is a 10 to 20-fold molar excess of the dye to the protein.[\[11\]](#)[\[12\]](#) The optimal ratio may need to be determined empirically for each specific protein.[\[11\]](#)
- **Incubation:** Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[\[12\]](#)

## Protocol 3: Purification of the Labeled Conjugate

- Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the labeling buffer.[14]
- Purification: Apply the reaction mixture to the column and elute with the labeling buffer. The first colored band to elute will be the labeled protein conjugate.[14] Unreacted dye will elute later.
- Alternative Purification: Other methods such as dialysis or HPLC can also be used for purification.[13]

## Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Absorbance Measurement: Dilute the purified conjugate solution to a concentration where the absorbance at the dye's  $\lambda_{\text{max}}$  is between 0.5 and 1.5. Measure the absorbance at 280 nm ( $A_{280}$ ) and at the excitation maximum of **Texas Red-X** ( $A_{\text{max}}$ , ~595 nm).[11]
- Calculation:
  - Corrected  $A_{280}$ : The absorbance of the dye at 280 nm must be accounted for.  $A_{\text{protein}} = A_{280} - (A_{\text{max}} * \text{Correction Factor})$  (The correction factor for **Texas Red-X** at 280 nm is 0.36[10])
  - Molar Concentration of Protein:  $[\text{Protein}] \text{ (M)} = A_{\text{protein}} / \epsilon_{\text{protein}}$  ( $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is ~210,000  $\text{M}^{-1}\text{cm}^{-1}$ [15])
  - Molar Concentration of Dye:  $[\text{Dye}] \text{ (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$  ( $\epsilon_{\text{dye}}$  for **Texas Red-X** is 116,000  $\text{M}^{-1}\text{cm}^{-1}$ [10])
  - Degree of Labeling (DOL):  $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

An optimal DOL for antibodies is typically in the range of 2 to 10.[\[15\]](#)

## Troubleshooting

Problem	Possible Cause	Solution
Low or No Labeling	Inactive maleimide dye due to hydrolysis.	Prepare fresh dye stock solution in anhydrous DMSO immediately before use. Store the solid dye desiccated and protected from light. <a href="#">[6]</a>
Insufficient free thiols in the protein.	Reduce disulfide bonds with TCEP prior to labeling. Ensure the buffer is degassed to prevent re-oxidation of thiols. <a href="#">[6]</a>	
Presence of interfering substances in the buffer.	Ensure the buffer is free of thiols (e.g., DTT, $\beta$ -mercaptoethanol). If using DTT for reduction, it must be completely removed before adding the maleimide dye. <a href="#">[6]</a>	
Precipitation of Protein	The "X" spacer in Texas Red-X maleimide is designed to minimize this, but it can still occur.	Perform the conjugation at a lower dye-to-protein ratio. Ensure the protein concentration is not excessively high.
High Background Fluorescence	Incomplete removal of unreacted dye.	Repeat the purification step or use a different purification method (e.g., extensive dialysis). <a href="#">[16]</a>

## Stability of the Conjugate

While the thioether bond formed between the maleimide and the thiol is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[\[17\]](#) This

can lead to the transfer of the label to other thiol-containing molecules. To enhance the stability of the conjugate, the succinimide ring can be hydrolyzed by incubating the conjugate at a basic pH, which opens the ring and makes the linkage more resistant to cleavage.[17][18]

## Conclusion

**Texas Red-X** maleimide is a versatile and robust fluorescent probe for the specific labeling of thiols in a wide range of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific labeling for their downstream applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

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## References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Texas Red maleimide - Ruixibiotech [ruixibiotech.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Texas Red® maleimide \*Single Isomer\* | AAT Bioquest [aatbio.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
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